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N-Succinyl-L-tyrosine

Pharmaceutical Analysis Quality Control Fermentation Impurity

N-Succinyl-L-tyrosine is the definitive European Pharmacopoeia reference standard for Potassium Clavulanate Impurity G, mandatory for analytical method validation and QC release of clavulanate potassium APIs. Unlike generic amino acid derivatives, its unique phenolic hydroxyl group confers a superior, structure-specific saltiness-enhancing effect, enabling sodium reduction in food formulations without compromising taste. Procuring this compound ensures pharmacopoeial traceability and dual-use versatility—from pharmaceutical impurity profiling to sustainable green-chemistry research—making it the rational choice for QA/QC labs, CROs, and food formulators seeking a single, high-value standard.

Molecular Formula C13H15NO6
Molecular Weight 281.26 g/mol
CAS No. 374816-32-7
Cat. No. B023407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinyl-L-tyrosine
CAS374816-32-7
SynonymsN-(3-Carboxy-1-oxopropyl)-L-tyrosine;  Clavulanic Acid Impurity G (EP)
Molecular FormulaC13H15NO6
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)O)O
InChIInChI=1S/C13H15NO6/c15-9-3-1-8(2-4-9)7-10(13(19)20)14-11(16)5-6-12(17)18/h1-4,10,15H,5-7H2,(H,14,16)(H,17,18)(H,19,20)/t10-/m0/s1
InChIKeyZMLAEOWQOQIWJT-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Succinyl-L-tyrosine (CAS 374816-32-7) Sourcing & Technical Baseline for Procurement


N-Succinyl-L-tyrosine (C₁₃H₁₅NO₆, MW: 281.26 g/mol) is an N-acylated L-tyrosine derivative wherein the α-amino group is modified with a succinyl moiety . It is officially designated as Potassium Clavulanate EP Impurity G in the European Pharmacopoeia, forming as a fermentation by-product during clavulanic acid production [1][2]. The compound appears as a white to off-white solid, is highly hygroscopic, and exhibits limited solubility in water and DMSO, with a predicted pKa of 3.10 ± 0.10 [3].

N-Succinyl-L-tyrosine Selection Rationale: Why Class Analogs and Unmodified Tyrosine are Inadequate Substitutes


N-Succinyl-L-tyrosine's functional profile diverges sharply from both its parent amino acid, L-tyrosine, and other N-succinyl amino acid derivatives due to its unique combination of pharmacopoeial identity and specific taste-modulating properties. While L-tyrosine lacks the succinyl group and exhibits different solubility and biological activity, N-Suc-Tyr is an officially recognized European Pharmacopoeia (EP) reference standard for impurity profiling, a designation not shared by other N-succinyl amino acids like N-Suc-Phe or N-Suc-Trp . Furthermore, among its N-succinyl peers, N-Suc-Tyr demonstrates a superior, structure-driven enhancement of saltiness perception, a trait linked specifically to its phenolic hydroxyl group, which is absent in N-Suc-Phe and positioned differently in N-Suc-Trp [1]. Therefore, substituting N-Suc-Tyr with another compound—whether a related amino acid derivative or a generic taste enhancer like DE (N′-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide)—would result in a loss of both regulatory traceability for pharmaceutical analysis and targeted saltiness enhancement in food applications.

N-Succinyl-L-tyrosine Evidence-Based Differentiation Guide: Head-to-Head Performance & Regulatory Specificity


Pharmacopoeial Identity: N-Suc-Tyr as the Designated EP Impurity G for Clavulanate Potassium

N-Succinyl-L-tyrosine (N-Suc-Tyr) is officially designated as Potassium Clavulanate EP Impurity G in the European Pharmacopoeia (Ph. Eur.) . It is a known fermentation by-product in the production of clavulanic acid, with its concentration increasing over fermentation time and occasionally reaching up to 2% of the final product even after standard purification [1][2]. In contrast, related N-succinyl amino acids like N-succinyl-L-phenylalanine (N-Suc-Phe) and N-succinyl-L-tryptophan (N-Suc-Trp) are not listed as official EP impurities for this critical beta-lactamase inhibitor, making N-Suc-Tyr the mandatory reference standard for compliance-driven analytical method validation and quality control (QC) release testing .

Pharmaceutical Analysis Quality Control Fermentation Impurity

Taste Enhancement Selectivity: N-Suc-Tyr's Superior Saltiness Enhancement vs. N-Suc-Phe and N-Suc-Trp

In a direct comparative study using dynamic sensory techniques (TDS, TCATA, TI), N-Succinyl-L-tyrosine (N-Suc-Tyr) was found to excel in enhancing saltiness intensity when compared to N-succinyl-L-phenylalanine (N-Suc-Phe) and N-succinyl-L-tryptophan (N-Suc-Trp) [1]. While all three N-succinyl amino acids (0.25–1 mg/L) enhanced umami and saltiness and reduced bitterness, N-Suc-Tyr demonstrated the most pronounced effect specifically on saltiness. Partial least squares regression (PLSR) analysis attributed this unique saltiness-enhancing property to the presence of the phenolic hydroxyl group in its structure, a feature absent in N-Suc-Phe and with a different molecular context in N-Suc-Trp [1]. In a separate study, the addition of 2 mg/L N-Suc-Tyr markedly enhanced the intensity and duration of saltiness, alongside umami, sweetness, and kokumi, in sensory evaluations [2].

Food Science Taste Modulation Salt Reduction

Performance Benchmarking Against a Leading Synthetic Taste Enhancer (DE)

N-Succinyl-L-tyrosine (N-Suc-Tyr) was directly compared to DE (N′-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide), a leading synthetic taste enhancer, to assess its relative performance [1]. At a concentration of 1 mg/L, N-Suc-Tyr, along with other N-succinyl amino acids, extended the duration of umami perception by 50-75% and decreased the duration of bitterness by 20-40%, demonstrating a level of efficacy comparable to DE [1]. The study concluded that the three N-succinyl amino acids, including N-Suc-Tyr, exhibited comparable or even superior taste enhancement properties relative to DE [1].

Taste Science Food Chemistry Sensory Analysis

Green Synthesis Advantage: Enzymatic Production Yield and Process Comparison

N-Succinyl-L-tyrosine (N-Suc-Tyr) can be synthesized via an environmentally friendly enzymatic process using food-grade enzymes in an aqueous environment, contrasting with traditional chemical synthesis methods that may involve organic solvents or harsh conditions [1]. In this process, three different enzyme preparations (Sumizyme FP-G, Sumizyme FLAP-G, and AY 50C) were evaluated for their synthetic efficiency. Under optimized conditions, AY 50C achieved the highest N-Suc-Tyr yield of 20.65%, while Sumizyme FP-G and Sumizyme FLAP-G yielded 17.69% and 12.58%, respectively [1]. While these yields are considered moderate due to the limited solubility of L-tyrosine in water, this enzymatic route provides a 'green' alternative to chemical synthesis and establishes a clear benchmark for further biocatalytic process optimization [1].

Green Chemistry Biocatalysis Process Development

Physicochemical Differentiation: Solubility, pKa, and Hygroscopicity vs. L-Tyrosine

N-Succinyl-L-tyrosine exhibits distinct physicochemical properties compared to its parent amino acid, L-tyrosine, which are critical for its handling and application. While L-tyrosine is known for its extremely poor water solubility (approximately 0.45 g/L at 25°C), N-Suc-Tyr has an estimated water solubility of 9.206 × 10⁴ mg/L (approx. 92 g/L) at 25°C, based on its log Kow of -0.22 [1][2]. However, N-Suc-Tyr is characterized as 'very hygroscopic' and has a predicted pKa of 3.10 ± 0.10, which influences its ionization state and stability in aqueous solutions . This profile necessitates specific storage conditions (refrigerated, under inert atmosphere) to prevent moisture uptake and degradation, a consideration not typically required for the more stable L-tyrosine .

Physicochemical Characterization Formulation Development Analytical Chemistry

N-Succinyl-L-tyrosine Application Scenarios: High-Value Use Cases Based on Verified Evidence


Pharmaceutical Quality Control: EP-Compliant Impurity Profiling of Clavulanate Potassium

N-Succinyl-L-tyrosine is the definitive reference standard for identifying and quantifying Potassium Clavulanate EP Impurity G [1]. Its use is mandatory for analytical method development, validation (AMV), and routine quality control (QC) testing to ensure compliance with European Pharmacopoeia monographs. This application is critical for pharmaceutical manufacturers and contract research organizations (CROs) involved in the production and release testing of clavulanate potassium, a key component of widely used beta-lactam antibiotic combinations like Augmentin® and Timentin® [2].

Food Science: Targeted Enhancement of Saltiness Perception for Sodium Reduction Strategies

In food product development, N-Succinyl-L-tyrosine can be strategically utilized to enhance the perception of saltiness, enabling formulators to reduce sodium chloride content without compromising taste [1]. Its superior saltiness-enhancing effect, relative to other N-succinyl amino acids like N-Suc-Phe and N-Suc-Trp, is directly linked to its phenolic hydroxyl group [1]. This property makes it a valuable tool for creating healthier food products, such as reduced-sodium soups, sauces, and seasonings, addressing public health concerns related to hypertension and cardiovascular disease [2].

Taste Modulation Research: Investigating Structure-Activity Relationships of Kokumi and Umami Compounds

N-Succinyl-L-tyrosine serves as a key molecular probe for studying the mechanisms of taste perception, particularly for umami, kokumi, and saltiness [1]. Its demonstrated ability to bind tightly and stably to various taste receptors, as shown through molecular docking and dynamic simulations, provides a foundation for rational design of next-generation taste modulators [2]. Researchers can use N-Suc-Tyr as a benchmark compound to investigate how specific structural features (e.g., the phenolic hydroxyl group) influence dynamic sensory experiences and receptor activation [1].

Green Chemistry and Biocatalysis: Process Development for Enzymatic Synthesis of Amino Acid Derivatives

The enzymatic synthesis of N-Succinyl-L-tyrosine using food-grade enzymes in an aqueous environment represents a model 'green chemistry' process [1]. This application scenario is relevant for academic and industrial laboratories focused on developing sustainable manufacturing routes for fine chemicals and pharmaceutical intermediates. The reported yields using different enzyme preparations (e.g., 20.65% with AY 50C) provide a clear benchmark for optimizing reaction conditions, enzyme engineering, and process scale-up for the production of N-acyl amino acid derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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